molecular formula C8H11F3O3S B3050711 Cyclohept-1-en-1-yl trifluoromethanesulfonate CAS No. 28075-51-6

Cyclohept-1-en-1-yl trifluoromethanesulfonate

Cat. No. B3050711
CAS RN: 28075-51-6
M. Wt: 244.23 g/mol
InChI Key: NIHXETKTKWAKCX-UHFFFAOYSA-N
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Description

Cyclohept-1-en-1-yl trifluoromethanesulfonate is a chemical compound with the formula C8H11F3O3S . It has a molecular weight of 244.23 .


Molecular Structure Analysis

The SMILES string for this compound is C1CCC=C(CC1)OS(=O)(=O)C(F)(F)F . This provides a linear structure formula for the compound .


Chemical Reactions Analysis

The trifluoromethylation reaction of this compound in the presence of different monodentate biaryl phosphine ligands has been investigated . Additionally, the asymmetric Heck reaction of this compound using palladium complexes of phosphine oxazoline ligand has been studied .


Physical And Chemical Properties Analysis

This compound has a solubility of 11.61 mg/L in water at 25 ºC . It has a density of 1.4±0.1 g/cm3 . The boiling point is calculated to be 281.68 ºC , and the flash point is calculated to be 113.9±27.3 ºC .

Scientific Research Applications

Conformation and Self-association

Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, has been studied for its conformation and self-association properties. In inert solvents, it forms cyclic dimers and in crystals, chain associates are likely to form via hydrogen bonding. The carbonyl group in the compound undergoes protonation only by very strong trifluoromethanesulfonic acid, while weaker acids lead to solvate H-complexes (Sterkhova, Moskalik, & Shainyan, 2014).

Catalyst in Cationic Cyclizations

Trifluoromethanesulfonic (triflic) acid is known as an excellent catalyst for inducing cyclizations, such as 5-endo cyclization of homoallylic sulfonamides, leading to the formation of pyrrolidines. It can also facilitate cationic cascades for efficient formation of polycyclic systems (Haskins & Knight, 2002).

Reactivity in Organic Synthesis

The reactivity of 2H-Cyclohepta[b]furan-2-ones with dimethyl sulfide dittiflate to form various sulfonium trifluoromethanesulfonates has been explored. These sulfonium ions undergo further reactions leading to diverse organic synthesis applications, including the formation of sulfides, sulfoxides, and sulfones (Higashi et al., 2008).

Oxidative Addition Reactions

Trifluoromethanesulfonamide reacts with cycloalkadienes, such as cyclohepta-1,3,5-triene, in the presence of t-BuOCl-NaI. This reaction showcases the use of trifluoromethanesulfonamide in regio- and stereoselective oxidative addition reactions, leading to various N-trifluoromethanesulfonamide derivatives (Moskalik et al., 2012).

Asymmetric Diels-Alder Reaction Catalysis

Chiral ytterbium trifluoromethanesulfonate (triflate) has been used as a catalyst in asymmetric Diels-Alder reactions. It shows effectiveness in producing Diels-Alder adducts with moderate to excellent enantiomeric excesses (Kobayashi, Hachiya, Ishitani, & Araki, 1993).

Safety and Hazards

This compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary statements include P501-P234-P264-P280-P390-P303+P361+P353-P301+P330+P331-P363-P304+P340+P310-P305+P351+P338+P310-P406-P405 .

properties

IUPAC Name

cyclohepten-1-yl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O3S/c9-8(10,11)15(12,13)14-7-5-3-1-2-4-6-7/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHXETKTKWAKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00313086
Record name Cyclohept-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28075-51-6
Record name NSC266187
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266187
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohept-1-en-1-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00313086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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